[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-NITROPHENYL)METHANONE
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Overview
Description
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 3-nitrophenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to introduce the 2,3-dimethylphenyl group.
Introduction of 3-Nitrophenylmethanone Group: Finally, the compound is reacted with 3-nitrobenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE
- 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE
- 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE
Uniqueness
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-5-3-8-18(15(14)2)20-9-11-21(12-10-20)19(23)16-6-4-7-17(13-16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCHIFWDLJIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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